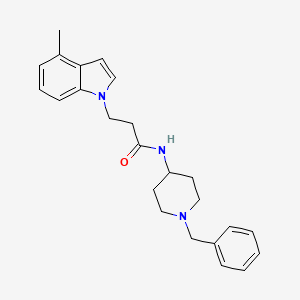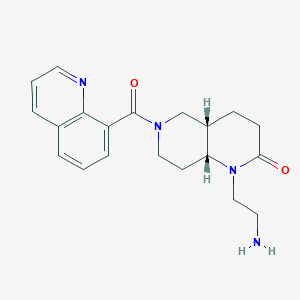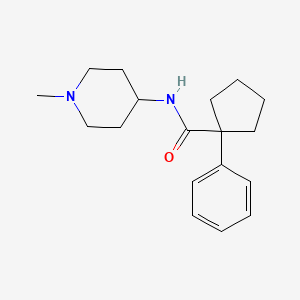
N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide, also known as BMIPP, is a chemical compound that has been widely used in scientific research for its potential applications in the field of medicine. BMIPP is a member of the family of piperidine derivatives and has been synthesized using various methods.
Mécanisme D'action
N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide exerts its effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are molecules that play a role in inflammation and pain. N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide also inhibits the activity of nuclear factor-kappa B (NF-κB), a protein complex that is involved in the regulation of immune responses and cell survival. By inhibiting the activity of COX-2 and NF-κB, N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide can reduce inflammation, promote cell death in cancer cells, and protect neurons from damage.
Biochemical and Physiological Effects:
N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide has been shown to have a number of biochemical and physiological effects. It can reduce the production of prostaglandins, which are involved in inflammation and pain. N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide can also reduce the expression of genes involved in the regulation of immune responses and cell survival. In addition, N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide can induce cell death in cancer cells and protect neurons from damage.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide has several advantages for use in lab experiments. It has been shown to be effective in reducing inflammation, promoting cell death in cancer cells, and protecting neurons from damage. N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide has also been used as a diagnostic tool for detecting myocardial ischemia. However, there are also limitations to the use of N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide in lab experiments. N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide can be toxic to cells at high concentrations, and its effects may vary depending on the cell type and experimental conditions.
Orientations Futures
There are several possible future directions for research on N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide. One area of research could focus on the development of new imaging agents for detecting myocardial ischemia. Another area of research could focus on the use of N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide as a potential therapeutic agent for the treatment of cancer and neurodegenerative diseases. Further studies could also investigate the mechanisms of action of N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide and its effects on different cell types and experimental conditions.
Méthodes De Synthèse
N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide can be synthesized using various methods, including the reaction of 4-methyl-1H-indole with benzylpiperidine in the presence of acetic anhydride and sodium acetate. The reaction yields a white crystalline product that can be purified using column chromatography. Other methods of synthesis include the reaction of 4-methyl-1H-indole with benzylamine in the presence of acetic anhydride and sodium acetate, and the reaction of 4-methyl-1H-indole with 1-benzylpiperazine in the presence of acetic anhydride and sodium acetate.
Applications De Recherche Scientifique
N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide has been used in scientific research for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, anti-tumor, and neuroprotective effects. N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide has also been used as a diagnostic tool for detecting myocardial ischemia, which is a condition characterized by reduced blood flow to the heart muscle. N-(1-benzyl-4-piperidinyl)-3-(4-methyl-1H-indol-1-yl)propanamide has been labeled with radioactive isotopes to create imaging agents that can be used to visualize the heart muscle and identify areas of reduced blood flow.
Propriétés
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-3-(4-methylindol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O/c1-19-6-5-9-23-22(19)12-16-27(23)17-13-24(28)25-21-10-14-26(15-11-21)18-20-7-3-2-4-8-20/h2-9,12,16,21H,10-11,13-15,17-18H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNZNQUQKQIRKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=CN(C2=CC=C1)CCC(=O)NC3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[2-(5-bromo-2-fluorophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5380026.png)
![1-(4-{1-[2-(1H-imidazol-4-yl)ethyl]-1H-imidazol-2-yl}-3-methylphenyl)-1H-pyrazole](/img/structure/B5380036.png)
![1,6-dimethyl-4-[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5380045.png)
![N-{[2-(dimethylamino)pyridin-3-yl]methyl}-2-[(3-methoxyphenyl)thio]acetamide](/img/structure/B5380048.png)
![7-[(5-acetyl-2,4-dimethyl-1H-pyrrol-3-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5380054.png)

![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-[(3-hydroxypropyl)(methyl)amino]nicotinamide](/img/structure/B5380063.png)
![N-(4-{N-[(2-phenylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)cyclopropanecarboxamide](/img/structure/B5380075.png)
![2-(diethylamino)ethyl 4-{[(5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl)acetyl]amino}benzoate](/img/structure/B5380081.png)
![2-(5-{[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5380083.png)

![7-[5-({2-[2-(1H-pyrazol-1-yl)ethyl]piperidin-1-yl}carbonyl)pyridin-2-yl]pyrazolo[1,5-a]pyridine](/img/structure/B5380094.png)